Fusigen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

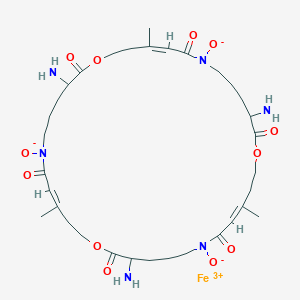

Fusigen, also known as this compound, is a useful research compound. Its molecular formula is C33H51FeN6O12 and its molecular weight is 779.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Fusigen has demonstrated significant antioxidant effects, which are crucial for mitigating oxidative stress-related diseases. A study conducted on human bronchial epithelial cells (BEAS-2B) and dermal papilla cells (DP) revealed that this compound effectively reduced intracellular reactive oxygen species (ROS) and nitric oxide (NO) levels. The research highlighted the following findings:

- Cell Viability : this compound exhibited low cytotoxicity at concentrations up to 100 μM, indicating its safety for cellular applications .

- ROS Reduction : Treatment with this compound led to a marked decrease in both basal and induced ROS levels, particularly when cells were exposed to hydrogen peroxide and ferrous ions .

- NO Suppression : this compound significantly suppressed NO levels in both cell types, suggesting its potential in treating conditions associated with excessive NO production, such as inflammation and cancer .

Role as a Siderophore

This compound functions as a hydroxamate siderophore, which is essential for iron acquisition in fungi. This property is particularly relevant in the context of microbial ecology and plant-fungal interactions:

- Iron Uptake : As a siderophore, this compound facilitates the uptake of iron from the environment, which is vital for the growth and metabolism of fungi like Aureobasidium melanogenum and other species such as Pseudomonas aeruginosa .

- Ecological Impact : The ability of this compound to sequester iron can influence nutrient cycling in ecosystems where these fungi are present, potentially affecting plant health and soil fertility .

Potential Therapeutic Applications

The therapeutic potential of this compound extends beyond its antioxidant properties:

- Oxidative Stress-Related Diseases : Given its ability to reduce ROS and NO levels, this compound may be useful in developing treatments for diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .

- Inflammatory Conditions : The NO suppressive effect of this compound positions it as a candidate for managing inflammatory diseases where NO plays a detrimental role .

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, BEAS-2B cells were treated with varying concentrations of this compound alongside oxidative stressors. The results indicated that higher concentrations of this compound significantly lowered ROS levels compared to untreated controls. This suggests that this compound could be developed into a therapeutic agent for oxidative stress management.

Case Study 2: Siderophore Functionality

Research on Laccaria laccata demonstrated that this compound acts as a major hydroxamate siderophore, enhancing iron availability in mycorrhizal associations. This study illustrated how this compound's siderophore capabilities contribute to nutrient acquisition in symbiotic relationships between fungi and plants .

Eigenschaften

CAS-Nummer |

19624-79-4 |

|---|---|

Molekularformel |

C33H51FeN6O12 |

Molekulargewicht |

779.6 g/mol |

IUPAC-Name |

iron(3+);3,15,27-triamino-10,22,34-trimethyl-7,19,31-trioxido-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-triene-2,8,14,20,26,32-hexone |

InChI |

InChI=1S/C33H51N6O12.Fe/c1-22-10-16-49-31(43)25(34)8-5-14-38(47)29(41)20-24(3)12-18-51-33(45)27(36)9-6-15-39(48)30(42)21-23(2)11-17-50-32(44)26(35)7-4-13-37(46)28(40)19-22;/h19-21,25-27H,4-18,34-36H2,1-3H3;/q-3;+3 |

InChI-Schlüssel |

KUQNHSOWVDQAOF-BBXZRSJSSA-N |

SMILES |

CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)N)[O-])C)N)[O-])C)N)[O-].[Fe+3] |

Isomerische SMILES |

C/C/1=C/C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC(C(=O)OCC1)N)[O-])/C)N)[O-])/C)N)[O-].[Fe+3] |

Kanonische SMILES |

CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)N)[O-])C)N)[O-])C)N)[O-].[Fe+3] |

Synonyme |

fusarinine C fusigen |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.